2-Chloro-1,1,1-trifluoropropane

概要

説明

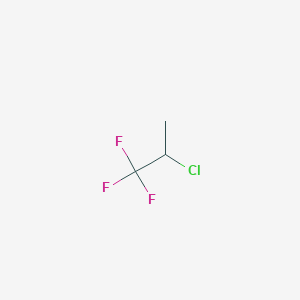

2-Chloro-1,1,1-trifluoropropane is an organic compound with the molecular formula C₃H₄ClF₃. It is a halogenated hydrocarbon, specifically a chlorofluorocarbon, which is characterized by the presence of chlorine and fluorine atoms attached to a propane backbone. This compound is known for its use as a solvent and in various industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1,1,1-trifluoropropane typically involves the reaction of 1,1,1-trifluoropropane with chlorine gas. This reaction is carried out in the presence of a catalyst, often a metal halide, under controlled temperature and pressure conditions. The reaction can be represented as follows:

[ \text{CF}_3\text{CH}_2\text{CH}_3 + \text{Cl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{CH}_2\text{Cl} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors where the reaction conditions are optimized for maximum yield. The process involves the use of high-purity reactants and catalysts to ensure the production of high-quality this compound. The reaction is usually conducted in a continuous flow system to maintain consistent production rates .

化学反応の分析

Types of Reactions

2-Chloro-1,1,1-trifluoropropane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

Oxidation Reactions: Under certain conditions, this compound can be oxidized to form corresponding alcohols or acids.

Reduction Reactions: The compound can be reduced to form simpler hydrocarbons.

Common Reagents and Conditions

Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) is commonly used.

Major Products Formed

Substitution: Formation of 2-hydroxy-1,1,1-trifluoropropane.

Oxidation: Formation of 2-chloro-1,1,1-trifluoropropanol or 2-chloro-1,1,1-trifluoropropanoic acid.

Reduction: Formation of 1,1,1-trifluoropropane.

科学的研究の応用

Refrigeration and Air Conditioning

Refrigerant Properties

2-Chloro-1,1,1-trifluoropropane is utilized as a refrigerant due to its favorable thermodynamic properties. It serves as an alternative to chlorofluorocarbons (CFCs) and hydrofluorocarbons (HFCs), which are being phased out due to their ozone-depleting potential.

Case Study: Use in HVAC Systems

A notable application of HCFC-244bb is in residential and commercial air conditioning systems. Research indicates that it exhibits low global warming potential (GWP) compared to traditional refrigerants, making it an environmentally preferable option. A study conducted by the Environmental Protection Agency (EPA) demonstrated that systems using HCFC-244bb achieved energy efficiency ratings comparable to those using R-410A, a common HFC refrigerant .

Foam Blowing Agent

Foaming Applications

The compound is also employed as a blowing agent in the production of polyurethane foams. Its low thermal conductivity and chemical stability make it an ideal candidate for creating rigid foam products used in insulation.

Data Table: Performance Comparison of Blowing Agents

| Blowing Agent | GWP | Thermal Conductivity (mW/m·K) | Application Areas |

|---|---|---|---|

| HCFC-244bb | 0.4 | 20 | Insulation panels, refrigeration |

| HFC-134a | 1300 | 25 | Refrigerators, freezers |

| CFC-11 | 5000 | 30 | Historical use in foams |

Cleaning Agent

Industrial Cleaning Uses

this compound is utilized as a cleaning agent due to its effectiveness in dissolving oils and greases without leaving residues. Its non-flammable nature makes it suitable for sensitive electronic components and precision cleaning applications.

Case Study: Electronics Industry

In the electronics sector, HCFC-244bb has been adopted for cleaning circuit boards and components prior to assembly. A comparative study showed that using HCFC-244bb resulted in lower defect rates than traditional solvents like trichloroethylene .

Synthesis of Fluorinated Compounds

Precursor Role

The compound serves as an intermediate in the synthesis of other fluorinated compounds such as 2,3,3,3-tetrafluoropropene (R1234yf), which is gaining traction as a refrigerant with minimal environmental impact.

Process Overview

The production process involves chlorination followed by fluorination steps:

- Chlorination: Reacting with chlorine gas under controlled conditions.

- Fluorination: Reacting with hydrogen fluoride in the presence of catalysts.

This synthetic pathway has been optimized to enhance yield and selectivity for desired products .

Fire Suppression Agent

Safety Applications

Due to its effective extinguishing properties, HCFC-244bb is also used in fire suppression systems. Its ability to quickly cool flames and displace oxygen makes it suitable for use in both gaseous and liquid forms.

Regulatory Considerations

As with many halogenated compounds, its use is subject to regulatory scrutiny due to environmental concerns. However, ongoing research aims to balance safety and environmental impact through improved formulations .

作用機序

The mechanism of action of 2-Chloro-1,1,1-trifluoropropane involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. The presence of chlorine and fluorine atoms makes it a versatile compound that can participate in a wide range of chemical transformations. The pathways involved in its reactions often include the formation of intermediate radicals or carbocations, which then undergo further reactions to form the final products .

類似化合物との比較

Similar Compounds

- 1-Chloro-1,1,1-trifluoropropane

- 2-Chloro-3,3,3-trifluoropropene

- 1,1,1-Trifluoropropane

Uniqueness

2-Chloro-1,1,1-trifluoropropane is unique due to the specific positioning of the chlorine atom on the propane backbone, which imparts distinct chemical properties compared to its isomers and analogs. This unique structure allows it to participate in specific reactions that other similar compounds may not undergo as efficiently .

生物活性

2-Chloro-1,1,1-trifluoropropane (C₃H₄ClF₃) is a halogenated hydrocarbon that has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

- Molecular Formula : C₃H₄ClF₃

- Molecular Weight : 138.52 g/mol

- Structure : The compound features a chlorine atom and three fluorine atoms attached to a propane backbone.

This compound is known to interact with various biological targets due to its halogenated structure. Similar compounds have demonstrated the ability to:

- Inhibit Enzymatic Activity : Halogenated hydrocarbons can modulate the activity of enzymes by altering their conformation or competing with substrates.

- Disrupt Cellular Signaling : These compounds may interfere with receptor-ligand interactions, thereby affecting signal transduction pathways.

Biochemical Pathways

The biological activity of this compound can lead to several downstream effects in cellular systems:

- Gene Expression Modulation : Interaction with nuclear receptors may influence gene transcription related to detoxification processes.

- Oxidative Stress Induction : Some studies suggest that halogenated hydrocarbons can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

Toxicological Studies

Research on the toxicity of this compound reveals several important findings:

- Carcinogenic Potential : In animal studies, compounds similar to this compound have been associated with increased incidences of tumors. For instance, studies have shown that related halogenated hydrocarbons can induce uterine carcinomas in rats .

- Cellular Toxicity : Halogenated hydrocarbons are often cytotoxic at high concentrations, leading to cell death or apoptosis via mitochondrial pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of halogenated compounds similar to this compound:

Table 1: Summary of Key Studies on Halogenated Hydrocarbons

Applications in Medicine and Industry

The biological activity of this compound makes it a candidate for various applications:

- Pharmaceutical Intermediates : It serves as a precursor in synthesizing pharmaceuticals due to its ability to modify biological interactions.

- Solvent Use : The compound is utilized as a solvent in chemical reactions due to its unique solvation properties.

特性

IUPAC Name |

2-chloro-1,1,1-trifluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF3/c1-2(4)3(5,6)7/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVIDSRWPUGFBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80558534 | |

| Record name | 2-Chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-47-6 | |

| Record name | 2-Chloro-1,1,1-trifluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80558534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。